molecular formula C18H16O4S B2655533 (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate CAS No. 622824-07-1

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B2655533
CAS No.: 622824-07-1
M. Wt: 328.38
InChI Key: LKISWPZFGFATJC-GDNBJRDFSA-N
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Description

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate (CAS: 858766-43-5) is a benzofuran derivative characterized by a fused bicyclic core. Its structure includes a thiophen-2-ylmethylidene group at the C2 position and a bulky 2,2-dimethylpropanoate (pivalate) ester at the C6 position . With a molecular formula of C₂₂H₂₂O₆ and a molecular weight of 382.14 g/mol, this compound’s structural uniqueness lies in its sulfur-containing thiophene substituent, which distinguishes it from phenyl or heteroaromatic analogs.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4S/c1-18(2,3)17(20)21-11-6-7-13-14(9-11)22-15(16(13)19)10-12-5-4-8-23-12/h4-10H,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKISWPZFGFATJC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate represents a novel class of organic molecules with potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H22O4S
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications:

Anti-inflammatory Activity

The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-II, which is a target for anti-inflammatory drugs.

Key Findings :

  • Inhibition of COX Enzymes : Molecular docking studies indicate that the compound fits well within the active site of COX-II, suggesting a mechanism of inhibition similar to established NSAIDs like Celecoxib. The IC50 value for COX-II inhibition was found to be significantly lower than that for COX-I, indicating selectivity towards COX-II .
CompoundIC50 (COX-I)IC50 (COX-II)Selectivity Index
(2Z)-Compound22.25 μM0.52 μM10.73
Celecoxib0.89 μM0.78 μM9.51

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study :
A study tested the compound against a panel of 60 human tumor cell lines derived from nine different neoplastic diseases. The results showed significant growth inhibition at a concentration of 10 μM .

Cell Line Type% Inhibition at 10 μM
Breast Cancer65%
Lung Cancer70%
Colon Cancer60%

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX-II, the compound reduces the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis in Cancer Cells : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The target compound belongs to a family of (2Z)-3-oxo-2,3-dihydro-1-benzofuran derivatives with variable substituents on the benzylidene group and ester moiety. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Benzylidene Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target (858766-43-5) Thiophen-2-yl 2,2-dimethylpropanoate C₂₂H₂₂O₆ 382.14 Thiophene enhances π-conjugation; bulky pivalate ester improves metabolic stability.
(622360-70-7) 2,4,5-Trimethoxyphenyl 2-furoate C₂₄H₂₂O₈ 438.43 Methoxy groups increase hydrophilicity; furoate ester introduces furan ring.
(620546-30-7) 5-Bromo-2-methoxyphenyl Methyl propanoate C₂₁H₁₈BrO₆ 461.27 Bromine adds steric bulk; methyl ester simplifies hydrolysis.
(622792-61-4) 3-Methylthiophen-2-yl 3,4-Dimethoxybenzoate C₂₄H₂₂O₆S 462.49 Methylthiophene alters electronic density; dimethoxybenzoate increases polarity.
(622795-29-3) Pyridin-3-yl 2,6-Dimethoxybenzoate C₂₄H₂₁NO₇ 451.43 Pyridine introduces basicity; dimethoxy groups enhance solubility.
(858761-96-3) 2,5-Dimethoxyphenyl Methanesulfonate C₁₉H₁₈O₇S 414.41 Methanesulfonate ester increases acidity; dimethoxy groups modulate lipophilicity.

Substituent Effects on Properties

Methoxyphenyl Analogs: Methoxy groups (e.g., 2,4,5-trimethoxy in 622360-70-7) increase polarity and water solubility but may reduce membrane permeability . Heteroaromatic Groups: Pyridine (622795-29-3) introduces a basic nitrogen, altering pH-dependent solubility and bioavailability .

Ester Group Modifications: 2,2-Dimethylpropanoate (Pivalate): The bulky tert-butyl group in the target compound sterically shields the ester bond, slowing enzymatic hydrolysis and improving metabolic stability compared to methyl or furoate esters .

Implications for Bioactivity

  • Ferroptosis Induction : highlights that benzofuran derivatives with electron-withdrawing groups (e.g., bromine in 620546-30-7) may enhance ferroptosis sensitivity in cancer cells .
  • Insecticidal Activity : Bulky esters like pivalate (as in the target) could delay degradation in plant tissues, extending bioactivity against pests (see on plant-derived biomolecules) .

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